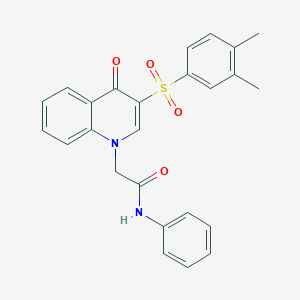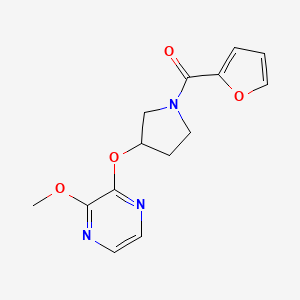![molecular formula C22H20FN5O3 B2416480 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 951592-75-9](/img/structure/B2416480.png)
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide is a unique chemical structure belonging to the class of heterocyclic compounds. Known for its multifaceted applications in various scientific domains, this compound features an intriguing combination of functional groups, including pyrazolopyrimidinone and a substituted phenylacetamide moiety, lending it distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide involves multi-step organic synthesis:
Formation of Pyrazolopyrimidinone Core: This step typically involves the cyclization of suitable intermediates under controlled conditions.
Introduction of Benzyl and Ethyl Groups: Alkylation reactions are performed to attach benzyl and ethyl groups to the pyrazolopyrimidinone core.
Attachment of N-(4-fluorophenyl)acetamide Moiety: The final step involves the formation of an amide bond through the reaction of acetic acid derivatives with 4-fluoroaniline under dehydrating conditions.
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions is key to ensure high yield and purity. Techniques such as:
Continuous Flow Synthesis: Streamlines the process, ensuring consistency and scalability.
Green Chemistry Approaches: Reduce the environmental impact by utilizing less hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidative transformations, particularly affecting the benzyl or ethyl groups.
Reduction: Possible reduction of the pyrazolopyrimidinone ring.
Substitution: Nucleophilic and electrophilic substitutions, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Utilizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenated intermediates and strong bases or acids.
Major Products Formed
Depending on the type of reaction, products might include oxidized analogs, reduced versions, or substituted derivatives with varied functional groups enhancing the compound's versatility.
Scientific Research Applications
Chemistry
Catalysis: Acts as a catalyst in certain organic transformations.
Synthetic Intermediates: Used in the synthesis of more complex heterocyclic compounds.
Biology and Medicine
Pharmacology: Potential for therapeutic applications due to its structural complexity.
Biochemical Studies: Employed in the study of enzyme mechanisms and receptor-ligand interactions.
Industry
Materials Science: Utilized in the development of novel materials with enhanced properties.
Mechanism of Action
This compound exhibits its effects by interacting with specific molecular targets such as enzymes or receptors. The pyrazolopyrimidinone ring can mimic certain endogenous ligands, thereby modulating biological pathways. It may inhibit or activate specific biochemical pathways depending on its structural conformation and the target site.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,7-dioxo-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-amine
N-(4-fluorophenyl)-2-ethyl-6,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-carboxamide
2-(6-Benzyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Uniqueness
What sets 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide apart is the combination of its functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable tool in various scientific domains, from synthetic chemistry to medicinal research.
There you have it, a thorough dive into this fascinating compound! Got a specific area you want to explore further?
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-2-26-13-18-20(25-26)21(30)28(12-15-6-4-3-5-7-15)22(31)27(18)14-19(29)24-17-10-8-16(23)9-11-17/h3-11,13H,2,12,14H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLJHAQUUNRND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)
![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2416403.png)

![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)



![N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2416411.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2416418.png)
![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2416419.png)
